4-Aminopyridine-2-sulfonyl fluoride

Descripción

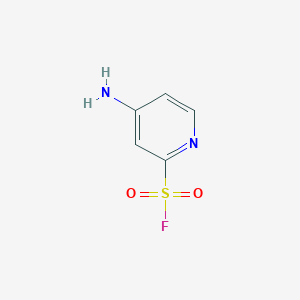

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-aminopyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-11(9,10)5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTGDECDGDKNOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 Aminopyridine 2 Sulfonyl Fluoride and Sulfonyl Fluorides

Principles of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) "Click" Chemistry

SuFEx chemistry, introduced by Sharpless and coworkers in 2014, has emerged as a powerful tool in chemical synthesis. researchgate.net It is founded on the principle of activating the remarkably stable sulfur(VI)-fluoride bond for exchange reactions with various nucleophiles. researchgate.netnih.gov This stability is a key advantage, as sulfonyl fluorides are resistant to many common reaction conditions, including hydrolysis, reduction, and thermolysis, earning them the moniker "sleeping beauties" that can be "awakened" on demand. nih.govsigmaaldrich.com

The core of SuFEx lies in the controlled activation of the S(VI)-F bond, which, despite its high bond dissociation energy, can be made susceptible to nucleophilic attack under specific conditions. nih.govthieme-connect.com This activation allows for the formation of highly stable S(VI)-O, S(VI)-N, and S(VI)-C linkages. cshl.edu A significant driving force for many SuFEx reactions is the formation of a highly stable silicon-fluoride bond when using silyl-protected nucleophiles. cshl.edu The versatility of SuFEx is further enhanced by the availability of various SuFExable hubs, such as sulfuryl fluoride (SO₂F₂), thionyl tetrafluoride (SOF₄), and a wide array of aryl and alkyl sulfonyl fluorides. nih.govnih.gov

SuFEx reactions are prized for their adherence to the "click" chemistry philosophy: they are typically high-yielding, wide in scope, generate inoffensive byproducts, are stereospecific, and simple to perform. cshl.edunih.gov These reactions often proceed under metal-free conditions, making them particularly attractive for applications in biological and materials science. nih.gov

Detailed Mechanism of Nucleophilic Addition to the Sulfur Atom and Fluoride Elimination

The precise mechanism of SuFEx reactions can vary depending on the reactants and conditions, but generally involves a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride. This is followed by the elimination of the fluoride ion. claremont.edu

Two primary pathways are often considered: a concerted SN2-like mechanism and a stepwise addition-elimination mechanism. nih.gov

SN2-like Mechanism: In this pathway, the nucleophile attacks the sulfur center at the same time as the fluoride ion departs. This results in an inversion of stereochemistry at the sulfur center if it is chiral.

Addition-Elimination Mechanism: This pathway involves the initial formation of a transient, hypervalent sulfur intermediate (a trigonal-bipyramidal species). This intermediate then expels the fluoride leaving group to form the final product. nih.gov

Computational studies on the reaction of a phenolate (B1203915) nucleophile with a sulfonimidoyl fluoride suggest that the addition-elimination pathway is energetically favorable. nih.gov However, the low energy barrier for fluoride elimination from the intermediate makes it difficult to definitively exclude a concerted mechanism under experimental conditions. nih.gov The stability of the leaving fluoride ion is a critical factor and is often facilitated by the reaction environment, such as through hydrogen bonding or reaction with a silylating agent. nih.gov

Influence of Activating Environments on SuFEx Reactivity

The inherent stability of the sulfonyl fluoride group necessitates the use of activating environments to promote its reactivity with nucleophiles. enamine.net The choice of activator depends on the nature of the sulfonyl fluoride and the nucleophile.

Base-Mediated Activation: Bases play a crucial role in many SuFEx reactions. Tertiary amines like triethylamine (B128534) (Et₃N) and stronger, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly employed. nih.gov The basicity of the catalyst is often correlated with its activity; stronger bases are generally more effective at promoting the reaction. cshl.edu These bases can deprotonate the nucleophile, increasing its reactivity, and can also activate the S-F bond itself. nih.govcshl.edu

Lewis Acid Catalysis: Lewis acids can activate sulfonyl fluorides by coordinating to the sulfonyl oxygens or the fluorine atom. claremont.edunih.gov This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. claremont.edunih.gov For instance, calcium triflimide [Ca(NTf₂)₂] has been shown to be an effective Lewis acid catalyst for the synthesis of sulfonamides from sulfonyl fluorides and amines. nih.govacs.orgtheballlab.com

Silicon-Based Reagents: The high affinity of silicon for fluorine is a powerful driving force in many SuFEx reactions. thieme-connect.com The use of silyl-protected nucleophiles, such as silyl (B83357) ethers, is a common strategy. thieme-connect.comcshl.edu The reaction is driven by the formation of a strong Si-F bond in the byproduct. Additives like hexamethyldisilazane (B44280) (HMDS) can be used to in-situ generate reactive silyl ether intermediates from alcohols. cshl.edu

Bifluoride Salts: Bifluoride salts (HF₂⁻) have been shown to facilitate SuFEx reactions, potentially by acting as a source of fluoride for the deprotection of silyl-protected nucleophiles, which then become highly reactive. nih.gov

Nucleophilic Reactivity of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group exhibits a broad range of reactivity towards various nucleophiles, a key feature that underpins its utility in SuFEx chemistry and beyond. enamine.net The reactivity can be tuned by the electronic properties of the group attached to the sulfonyl fluoride. nih.gov

Reactions with Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols)

Sulfonyl fluorides react with oxygen-centered nucleophiles, such as alcohols and phenols, to form sulfonate esters. researchgate.net These reactions are often facilitated by the use of a base or a silicon-based activating agent. thieme-connect.comcshl.edu

Phenols are particularly reactive nucleophiles in SuFEx chemistry, especially when used as their silyl ethers or in the presence of a strong base. nih.govthieme-connect.com The reaction of sulfuryl fluoride (SO₂F₂) with phenols in the presence of a base like triethylamine is a common method for the synthesis of aryl fluorosulfates. nih.govthieme-connect.com

Aliphatic alcohols can also react with sulfonyl fluorides, though they may require more forcing conditions or specific activation methods compared to phenols. acs.org The selective reaction of sulfonyl fluorides with an amino group in the presence of a less nucleophilic hydroxyl group is possible, highlighting the chemoselectivity of these reagents. acs.org

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Sulfonamides)

The reaction of sulfonyl fluorides with nitrogen-centered nucleophiles, particularly primary and secondary amines, is a fundamental method for the synthesis of sulfonamides. thieme-connect.comcshl.educlaremont.edunih.gov This transformation is of significant importance in medicinal chemistry and agrochemical synthesis. theballlab.com

The formation of sulfonamides from sulfonyl fluorides and amines typically requires activation due to the inherent stability of the S-F bond. nih.govtheballlab.com Traditional methods often involved harsh conditions, such as high temperatures or the use of a large excess of the amine. acs.org However, modern methods have been developed to achieve this transformation under milder conditions.

Lewis Acid Catalysis: As mentioned previously, Lewis acids like calcium triflimide can effectively promote the reaction between a wide range of sulfonyl fluorides and amines to produce sulfonamides in good yields. claremont.edunih.govtheballlab.com This method is notable for its broad substrate scope, tolerating both sterically and electronically diverse starting materials. theballlab.com

Catalytic Activation with HOBt: A catalytic system using 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives has been developed for the amidation of sulfonyl fluorides. chemrxiv.org This method is particularly effective for sterically hindered substrates and can be performed with low catalyst loadings. chemrxiv.org

Reactivity with Aminopyridines: The amino group of aminopyridines can act as a nucleophile in reactions with sulfonyl fluorides, leading to the formation of the corresponding sulfonamides. researchgate.net

The reactivity of amines towards sulfonyl fluorides is influenced by their nucleophilicity. Electron-rich amines are generally more reactive than electron-deficient ones. nih.gov However, with appropriate activation, even weakly nucleophilic amines can be successfully coupled with sulfonyl fluorides. theballlab.com

Activation Strategies for Enhanced Amine Reactivity (e.g., Lewis Acid Catalysis with Ca(NTf₂)₂)

The inherent stability of the S-F bond in sulfonyl fluorides necessitates activation for efficient reaction with amines to form sulfonamides. A significant advancement in this area is the use of Lewis acid catalysis, particularly with calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂). This method provides a mild and effective way to activate a wide array of sulfonyl fluorides, including those that are sterically hindered or electronically deactivated, for reaction with various amines.

The proposed mechanism for Ca(NTf₂)₂ catalysis involves the coordination of the calcium ion to the oxygen atoms of the sulfonyl group. This Lewis acid-base interaction increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by an amine. The reaction is typically carried out in a suitable solvent, such as tert-amyl alcohol, at elevated temperatures. The use of Ca(NTf₂)₂ has been shown to be crucial for the reactivity of electron-rich arylsulfonyl fluorides, which are otherwise unreactive towards amines under neutral conditions. In contrast, electron-deficient sulfonyl fluorides can sometimes react with highly nucleophilic amines without the need for a Lewis acid catalyst, highlighting the electronic influence on reactivity.

Recent developments have shown that the combination of Ca(NTf₂)₂ with a Brønsted base activator for the amine nucleophile, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can further enhance the reaction rate, even allowing for some reactions to proceed at room temperature. nih.gov Mechanistic studies, including computational models, suggest a two-point contact between the calcium salt and the sulfonyl fluoride, which not only activates the sulfur center but also stabilizes the departing fluoride anion. acs.org

Table 1: Effect of Ca(NTf₂)₂ on the Reaction of Benzenesulfonyl Fluoride with Aniline

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| None | 60 | 24 | No Reaction |

| Ca(NTf₂)₂ | 60 | 24 | Good to Excellent |

This table illustrates the essential role of Ca(NTf₂)₂ in promoting the sulfonamide formation.

Reactions with Carbon-Centered Nucleophiles

The reactivity of sulfonyl fluorides extends to carbon-centered nucleophiles, offering pathways for the formation of C-S bonds. One notable example is the Michael addition of nucleophiles to activated vinyl sulfonyl fluorides, such as ethenesulfonyl fluoride (ESF). sigmaaldrich.com This reaction allows for the introduction of the sulfonyl fluoride moiety into a variety of molecules.

Furthermore, organometallic reagents like organolithiums can react with sulfonyl fluorides. For instance, the development of a chiral bifunctional S(VI) transfer reagent has enabled the asymmetric synthesis of sulfoximines through the reaction with organolithium reagents. nih.gov This demonstrates the potential for creating chiral sulfur-containing compounds through reactions with carbon-centered nucleophiles. While specific examples involving 4-aminopyridine-2-sulfonyl fluoride are not prevalent in the literature, the general reactivity patterns of sulfonyl fluorides suggest that it could undergo similar reactions with appropriate carbon nucleophiles under suitable conditions.

Reactions with Sulfur-Centered Nucleophiles (e.g., Thiols)

The reaction of sulfonyl fluorides with sulfur-centered nucleophiles, such as thiols, is another area of interest. Studies have shown that sulfonyl fluorides can react with the thiol side chain of cysteine residues in proteins. nih.govrsc.org However, the resulting thio-sulfonate adducts have been found to be unstable under physiological conditions, which limits their application for forming durable covalent linkages in biological systems. nih.govrsc.org

From a synthetic perspective, the reverse reaction, the synthesis of sulfonyl fluorides from thiols, has been explored. Electrochemical methods have been developed for the oxidative coupling of thiols with potassium fluoride to produce sulfonyl fluorides. tue.nlnih.govresearchgate.net This process involves the formation of disulfide intermediates which are then further oxidized and fluorinated. nih.govacs.org These studies provide insight into the reactivity of the sulfur center and the S-S and S-C bonds in relation to the sulfonyl fluoride group.

Influence of the Aminopyridine Core on Sulfonyl Fluoride Reactivity

The reactivity of the sulfonyl fluoride group in this compound is significantly influenced by the electronic and steric properties of the aminopyridine core.

Electronic and Steric Effects of the Pyridine (B92270) Ring and Amino Substituent

Studies on the reactivity of various arylsulfonyl fluorides have shown that electron-withdrawing substituents on the aromatic ring increase the rate of reaction with nucleophiles and also increase the rate of hydrolysis. nih.govrsc.orgnih.gov Conversely, electron-donating groups decrease reactivity. nih.gov Therefore, the amino group in this compound is expected to modulate its reactivity, making it less reactive than a corresponding pyridinesulfonyl fluoride without the amino group.

Steric hindrance from the pyridine ring and the amino group can also play a role in the reactivity, potentially shielding the sulfur center from attack by bulky nucleophiles. The position of the sulfonyl fluoride group at the 2-position of the pyridine ring also contributes to the steric environment around the reactive center.

Table 2: Predicted Relative Reactivity of Substituted Arylsulfonyl Fluorides

| Substituent on Aryl Ring | Electronic Effect | Predicted Reactivity towards Nucleophiles |

| -NO₂ (para) | Strong Electron-Withdrawing | High |

| -H | Neutral | Moderate |

| -OCH₃ (para) | Electron-Donating | Low |

| 4-Amino (on pyridine) | Electron-Donating (Resonance) | Reduced |

This table provides a qualitative prediction of reactivity based on the electronic nature of the substituent.

Stereochemical Considerations in SuFEx Chemistry and Chiral Sulfonyl Fluorides

Sulfur(VI) fluoride exchange (SuFEx) chemistry has emerged as a powerful tool for click chemistry, and the stereochemical aspects of these reactions are of significant interest. The development of chiral sulfonyl fluorides and their enantiospecific reactions allows for the synthesis of complex, three-dimensional molecules with controlled stereochemistry at the sulfur center. nih.govnih.govchemrxiv.orgthieme.de

The synthesis of enantiopure sulfonimidoyl fluorides, which are aza-analogs of sulfonyl fluorides, has been achieved. nih.govnih.govchemrxiv.orgthieme.denih.gov These chiral reagents can undergo stereospecific SuFEx reactions with nucleophiles, such as amines and phenolates, with inversion of configuration at the sulfur atom. nih.govnih.gov This observation is consistent with a bimolecular nucleophilic substitution (Sₙ2-type) mechanism. nih.gov The ability to control the stereochemistry at the sulfur(VI) center opens up new possibilities for the design of chiral ligands, catalysts, and therapeutic agents. nih.govnih.govchemrxiv.orgthieme.de The development of bifunctional S(VI) transfer reagents has further expanded the scope of asymmetric synthesis in this area. nih.govnih.govchemrxiv.orgthieme.de

Computational and Theoretical Studies of Sulfonyl Fluoride Reaction Mechanisms and Intermediates

Computational and theoretical studies have provided valuable insights into the reaction mechanisms and intermediates involved in the chemistry of sulfonyl fluorides. Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of sulfonylation reactions, including the role of catalysts.

For instance, computational studies on the Ca(NTf₂)₂-catalyzed reaction of sulfonyl fluorides with amines have elucidated the role of the Lewis acid in activating the sulfonyl fluoride and stabilizing the transition state. acs.org These studies have confirmed that the coordination of the calcium ion to the sulfonyl oxygens lowers the activation energy for the nucleophilic attack by the amine. acs.org

Theoretical investigations have also been used to study the mechanism of formation of aryl sulfonyl fluorides and the nature of the intermediates involved. nih.gov Furthermore, computational models have been applied to understand the reactivity of sulfonyl fluorides with biological nucleophiles, such as amino acid residues in proteins, and to rationalize the observed selectivity. nih.gov These computational approaches are crucial for the rational design of new reagents and catalysts and for predicting the reactivity of novel sulfonyl fluoride derivatives like this compound.

Advanced Characterization Techniques for 4 Aminopyridine 2 Sulfonyl Fluoride and Its Derivatives

Spectroscopic Methods for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are central to the characterization process, offering detailed information about the molecular structure and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, different forms of NMR can map the carbon and proton framework of a molecule and provide direct evidence of specific functional groups.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are used to identify the hydrogen and carbon atoms in the molecule. For 4-Aminopyridine-2-sulfonyl fluoride (B91410), ¹H NMR would show distinct signals for the protons on the pyridine (B92270) ring and the amino group. The number of signals, their splitting patterns (multiplicity), and their integration values reveal how these protons are arranged and related to each other. Similarly, ¹³C NMR provides a signal for each unique carbon atom in the pyridine ring, offering a map of the molecule's carbon skeleton.

¹⁹F NMR: Due to the presence of the sulfonyl fluoride (-SO₂F) group, Fluorine-19 (¹⁹F) NMR is an exceptionally valuable tool. ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it ideal for detecting the presence of fluorine and monitoring reactions that involve the sulfonyl fluoride moiety. nih.gov Changes in the chemical shift of the ¹⁹F signal can indicate the conversion of the sulfonyl fluoride to other functional groups, making it an excellent method for reaction monitoring. nih.govnih.gov For instance, the synthesis of fluorinated 4-aminopyridine (B3432731) derivatives, such as 3-fluoromethyl-4-aminopyridine, has been confirmed using NMR. google.com

³¹S NMR: While less common, Sulfur-31 (³¹S) NMR could theoretically be used to directly probe the sulfur atom in the sulfonyl fluoride group, providing additional structural confirmation.

Table 1: Illustrative NMR Data for the Characterization of a Substituted Aminopyridine Derivative. This table presents typical data obtained from NMR spectroscopy for structural analysis.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 11.77 | Singlet | Indole NH |

| ¹H | 7.67 | Doublet | Aromatic CH |

| ¹H | 5.97 | Singlet | Amino NH₂ |

| ¹³C | 167.08 | - | Thiocarbonyl C=S |

| ¹³C | 144.93 | - | Triazole C |

| ¹³C | 137.22 | - | Aromatic C |

Data adapted from a study on a complex heterocyclic system to illustrate the type of information generated by NMR. mdpi.com

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and confirming its elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique first separates a mixture into its individual components using liquid chromatography before they are introduced into the mass spectrometer for detection. lcms.cz This is particularly useful for analyzing crude reaction mixtures to identify the desired product, unreacted starting materials, and any by-products formed during the synthesis of 4-Aminopyridine-2-sulfonyl fluoride derivatives. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides extremely accurate mass measurements, often to within a few parts per million of the theoretical mass. This high level of precision allows for the unambiguous determination of a molecule's elemental formula. For example, HRMS has been used to confirm the identity of synthesized derivatives like 3-fluoromethyl-4-aminopyridine. google.com By matching the experimentally measured mass to the calculated exact mass, HRMS offers definitive confirmation of a product's chemical formula.

Table 2: Theoretical Mass Data for this compound. This table shows the calculated molecular mass, which would be confirmed experimentally using High-Resolution Mass Spectrometry.

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| This compound | C₅H₅FN₂O₂S | 192.0032 |

Calculated based on isotopic masses.

X-ray Crystallography for Definitive Molecular Structure Determination

When a compound can be grown as a single crystal, X-ray crystallography provides the most definitive structural information possible. This technique involves directing X-rays onto a crystal and analyzing the resulting diffraction pattern. The data can be used to generate a precise three-dimensional model of the molecule.

Table 3: Crystallographic Data for the Parent Compound, 4-Aminopyridine. This table provides an example of the detailed structural parameters obtained from an X-ray crystallography experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₆N₂ |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 5.5138 |

| b (Å) | 7.1866 |

| c (Å) | 12.0459 |

| Cell Volume (ų) | 477.32 |

Data obtained from the Crystallography Open Database entry for 4-aminopyridine. crystallography.net

Research Applications of 4 Aminopyridine 2 Sulfonyl Fluoride and Its Derivatives

As Versatile Synthetic Building Blocks in Organic Synthesis

The inherent reactivity of the sulfonyl fluoride (B91410) group, combined with the other functional moieties on the pyridine (B92270) ring, makes 4-Aminopyridine-2-sulfonyl fluoride a valuable precursor in the synthesis of complex organic molecules.

Facilitation of Complex Molecular Architecture Construction via SuFEx Reactions

Sulfur(VI) Fluoride Exchange (SuFEx) has been recognized as a next-generation click chemistry reaction, valued for its reliability and high yield. sigmaaldrich.com Sulfonyl fluorides, like this compound, are key reactants in this process. sigmaaldrich.com The SuFEx reaction involves the exchange of the fluoride atom on the sulfur(VI) center with a nucleophile, creating a stable covalent bond. This methodology is particularly powerful for connecting molecular fragments under mild conditions.

The stability of the sulfonyl fluoride group is a key advantage; it is generally resistant to hydrolysis and reduction, allowing it to be carried through multiple synthetic steps. sigmaaldrich.com This latent reactivity can then be engaged when desired, making compounds like this compound valuable connectors for building complex molecular architectures. The SuFEx reaction is known for its chemoselectivity, reacting specifically at the sulfur center without interfering with other functional groups, which is a crucial aspect of modern organic synthesis. sigmaaldrich.com

Synthesis of Diverse Sulfonamide-Containing Scaffolds

The sulfonamide functional group is a prevalent motif in a significant number of pharmaceutical agents and agrochemicals. The reaction of a sulfonyl fluoride with a primary or secondary amine is a primary method for forming a sulfonamide linkage. Consequently, this compound serves as an excellent precursor for a wide variety of sulfonamide-containing scaffolds.

Recent advancements have introduced methods for activating the relatively stable sulfonyl fluoride group to facilitate its reaction with amines. For instance, the use of Lewis acids like calcium triflimide has been shown to activate aryl and alkylsulfonyl fluorides for nucleophilic addition with a broad range of amines, producing sulfonamides in good to excellent yields. Other strategies involve photocatalytic methods or the use of pyrylium (B1242799) salts to convert sulfonamides back into sulfonyl fluorides, highlighting the reversible and versatile nature of this functional group in accessing diverse chemical space. These methods enable the incorporation of the 4-aminopyridine-2-sulfonamide (B2618263) moiety into a vast array of molecular structures, which is of significant interest in drug discovery and materials science.

| Precursor | Reagent/Catalyst | Product Type | Significance |

| This compound | Various Amines | 4-Aminopyridine-2-sulfonamides | Access to a key pharmacophore |

| Aryl/Alkylsulfonyl Fluorides | Amines, Ca(NTf2)2 | Sulfonamides | Broad substrate scope, good yields |

| Sulfonamides | Pyrylium salts, KF, MgCl2 | Sulfonyl Fluorides | Late-stage functionalization potential |

Utility in Late-Stage Functionalization Strategies for Elaborate Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule, such as a drug candidate or natural product, in the final steps of a synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. The stability and selective reactivity of the sulfonyl fluoride group make it well-suited for LSF.

A sulfonyl fluoride like this compound can be introduced into a molecule and remain inert through various chemical transformations. At a late stage, the sulfonyl fluoride can be reacted with a diverse set of nucleophiles to install new functionality. For example, converting a pre-existing sulfonamide on a complex molecule into a sulfonyl fluoride using modern synthetic methods opens up new avenues for diversification. This strategy underscores the value of the sulfonyl fluoride as a versatile handle for the molecular editing of elaborate structures.

Applications in Chemical Biology and Medicinal Chemistry Research (Excluding Clinical Data)

The unique reactivity profile of the sulfonyl fluoride functional group has positioned it as a privileged "warhead" in the design of chemical probes and covalent inhibitors for research purposes.

Development of Reactive Probes for Biomolecule Modification

Reactive chemical probes are indispensable tools for studying protein function, identifying drug targets, and validating ligand binding. Sulfonyl fluorides are particularly effective in this context because they exhibit a fine balance of stability in aqueous buffer and reactivity toward nucleophilic amino acid residues within a protein's binding site. This "context-dependent" reactivity means they are less likely to react indiscriminately and more likely to form a covalent bond when held in proximity to a nucleophile by the binding interactions of the scaffold molecule.

This compound can serve as a core fragment for the development of such probes. The amino group provides a convenient attachment point for linking the sulfonyl fluoride warhead to a ligand that can direct it to a specific protein target.

Specific Targeting of Nucleophilic Amino Acid Residues (e.g., Lysine (B10760008), Serine, Threonine, Tyrosine, Cysteine, Histidine)

A significant advantage of sulfonyl fluoride-based probes is their ability to react with a broader range of nucleophilic amino acid residues compared to more traditional electrophiles that primarily target cysteine. Scientific literature has documented the covalent modification of serine, threonine, tyrosine, lysine, cysteine, and histidine residues by sulfonyl fluorides.

Serine and Threonine: The classic use of sulfonyl fluorides, such as PMSF and AEBSF, is as inhibitors of serine proteases, where they react with the catalytic serine residue. Similar reactivity is observed with threonine.

Tyrosine: Tyrosine is a well-established target for sulfonyl fluorides. The reaction is often facilitated by nearby basic residues that can deprotonate the tyrosine phenol, increasing its nucleophilicity.

Lysine: The primary amine of a lysine side chain can also be targeted by sulfonyl fluorides to form a stable sulfonamide linkage. This reaction is highly dependent on the local microenvironment within the protein binding site, which can lower the pKa of the lysine amine.

Cysteine and Histidine: Although cysteine is more commonly targeted by other electrophiles, sulfonyl fluorides have also been shown to react with this highly nucleophilic residue. Histidine, with its imidazole (B134444) side chain, is another documented target, with its reactivity being influenced by its protonation state and the binding site environment.

The ability of the sulfonyl fluoride warhead to engage these various nucleophiles makes it a versatile tool for chemical biology, enabling the development of covalent probes and inhibitors for a wide range of protein targets that may lack a targetable cysteine.

| Targeted Residue | Product of Reaction | Key Factor for Reactivity |

| Serine/Threonine | Sulfonyl-ester | Proximity in enzyme active site |

| Tyrosine | Sulfonyl-ester | Nearby basic residues, enhanced nucleophilicity |

| Lysine | Sulfonamide | Lowered pKa in binding site microenvironment |

| Cysteine | Thioester-like linkage | High intrinsic nucleophilicity |

| Histidine | Sulfonyl-imidazole | Proximity and favorable protonation state |

Mechanistic Studies of Covalent Interactions with Proteins

The sulfonyl fluoride moiety is a key electrophilic "warhead" capable of forming stable covalent bonds with several nucleophilic amino acid residues within proteins. wuxiapptec.comenamine.net Unlike more common warheads that primarily target cysteine, sulfonyl fluorides can react with a broader range of residues including lysine, tyrosine, serine, threonine, and histidine. enamine.netnih.govresearchgate.net This expands the potential for developing covalent inhibitors for proteins that lack an accessible cysteine in their binding sites. rsc.org

The mechanism of this interaction is often a sulfur(VI) fluoride exchange (SuFEx) process. nih.gov Detailed mechanistic studies, including hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, have been employed to understand these interactions at an atomic level. For instance, investigations into the inhibition of the Epidermal Growth Factor Receptor (EGFR) mutant (EGFRL858R/T790M/C797S) revealed that sulfonyl fluoride derivatives covalently modify the catalytic lysine residue (Lys745). nih.gov These studies highlighted that the efficiency of this sulfonylation reaction is critically dependent on "electrostatic matchmaking," where stable hydrogen bonds form between the sulfonyl fluoride warhead and the protein backbone, stabilizing the transition state of the reaction. nih.gov

In another example, an aryl sulfonyl fluoride electrophile was shown to covalently modify a non-catalytic tyrosine residue (Tyr-82) in Ral GTPases, which are proteins often activated by oncogenic Ras. pnas.org This covalent modification was found to inhibit the protein's function by inducing a conformational change in the switch II loop, creating a new, well-defined binding pocket. pnas.org The stability of the resulting sulfonamide (from lysine) or sulfonate ester (from tyrosine) bond under physiological conditions ensures a durable, often irreversible, inhibition of the target protein. nih.govpnas.org

Design and Synthesis of Covalent Enzyme Inhibitors

The development of targeted covalent inhibitors involves a strategy where a reactive electrophilic group, or "warhead," is attached to a molecular scaffold that has an affinity for the target protein. wuxiapptec.com This design enhances potency and can lead to prolonged pharmacological effects. wuxiapptec.com The 4-aminopyridine (B3432731) scaffold has been utilized in the design of such inhibitors.

A notable example is the development of inhibitors for the B-RafV600E mutant protein, a key target in cancer therapy. nih.gov Based on the structure of a known pan-Raf inhibitor, TAK-632, researchers designed and synthesized a series of N-(4-aminopyridin-2-yl)amide derivatives. nih.govresearchgate.net Structure-activity relationship (SAR) studies of these compounds led to the identification of potent and selective inhibitors of B-RafV600E. nih.govresearchgate.net

Table 1: Inhibitory Activity of a Lead N-(4-aminopyridin-2-yl)amide Derivative

| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Antiproliferative Assay) |

|---|---|---|---|---|

| 4l | B-RafV600E | 38 nM | Colo205 | 0.136 µM |

| 4l | B-RafV600E | 38 nM | HT29 | 0.094 µM |

Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov

The design of these inhibitors leverages the 4-aminopyridine core to correctly position the rest of the molecule within the enzyme's active site, allowing for potent and selective inhibition. nih.gov Similarly, sulfonyl fluoride and the related fluorosulfate (B1228806) warheads have been incorporated into inhibitors targeting other kinases, such as EGFR, by attaching them to selective scaffolds like 2-anilinopyrimidine. nih.govsci-hub.se This approach has proven effective in creating irreversible inhibitors that can overcome drug resistance. nih.gov

The covalent modification of an enzyme by an inhibitor can disrupt its function in several ways. The primary mechanism is the irreversible blockage of the active site, preventing the natural substrate from binding. The sulfonylation of the catalytic Lys745 in EGFR by sulfonyl fluoride inhibitors is a direct example of this, as it covalently occupies a critical residue required for the enzyme's catalytic activity. nih.gov

Beyond simple active site blockage, covalent modification can induce conformational changes that inactivate the enzyme. The interaction of an aryl sulfonyl fluoride with RalB provides a clear illustration. pnas.org Covalent binding to Tyr-82, a residue near the effector-binding region, locks the protein in an inactive conformation. This prevents its activation by guanine (B1146940) exchange factors (GEFs), thereby inhibiting downstream signaling pathways. This time-dependent inhibition confirms the covalent nature of the interaction. pnas.org

Furthermore, studies on the enzyme DcpS, an mRNA decapping scavenger, have shown that both sulfonyl fluoride and fluorosulfate warheads can be used to target different residues within the same active site. nih.gov While a sulfonyl fluoride probe targeted tyrosine residues, a related fluorosulfate inhibitor was found to selectively modify a non-catalytic serine residue. sci-hub.senih.gov This demonstrates that subtle changes to the electrophilic warhead can alter its reactivity and targeting within a binding pocket, providing a powerful tool for probing enzyme function and designing highly specific inhibitors. sci-hub.se

Employment in Bioconjugation Techniques for Labeling Biomolecules

Bioconjugation is the process of covalently attaching a molecule, such as a fluorescent dye or an affinity tag, to a biomolecule like a protein. nih.govnih.gov This technique is fundamental for studying the function, location, and interactions of biomolecules. The reactivity of the sulfonyl fluoride group with various nucleophilic amino acid side chains makes it a suitable tool for bioconjugation. researchgate.net

Chemical ligation strategies can directly modify native, nucleophilic amino acid side chains, primarily lysine and cysteine. nih.gov The ability of sulfonyl fluorides to react with lysine, a common surface-exposed residue, makes scaffolds like this compound potential candidates for developing protein labeling reagents. enamine.net While many bioconjugation reactions are performed in vitro, the stability and specific reactivity of sulfonyl fluorides offer potential for use in more complex biological systems. nih.govnih.gov The resulting covalent bond is stable, ensuring that the label remains attached to the biomolecule during subsequent analysis. nih.gov

Integration into Ionic Liquids for Functional Materials Research

Ionic liquids (ILs) are salts that are liquid at low temperatures, and their properties can be finely tuned by modifying the structure of their constituent cations and anions. rsc.orgnih.gov Researchers have synthesized novel ionic liquids by incorporating a sulfonyl fluoride moiety, using precursors like 4-aminopyridine. nih.gov This integration of a chemically robust and reactive group into an ionic liquid framework creates functional materials with unique properties. rsc.orgresearchgate.net

These sulfonyl fluoride-functionalized ILs have been developed with structural diversity and, by using active pharmaceutical precursors as headgroups, with a design toward low toxicity. rsc.orgnih.gov The combination of computational modeling and X-ray crystallography has been used to understand the structure-property relationships of these materials. nih.govresearchgate.net The unique stability and reactivity of the S(VI)-F motif, which has been widely adopted in chemical biology, is now being explored in materials chemistry. rsc.org One potential application for these novel ionic liquids is as functional electrolytes in high-voltage rechargeable lithium-metal batteries. nih.govnih.gov

Exploration in Chemical Proteomics and Activity-Based Profiling

Chemical proteomics utilizes chemical probes to study protein function in complex biological systems. nih.gov A powerful strategy within this field is Activity-Based Protein Profiling (ABPP), which employs reactive probes to label active enzymes, allowing for their identification and functional characterization directly within a native environment like a cell lysate or whole cell. mdpi.commdpi.comresearchgate.net

The sulfonyl fluoride group has emerged as a highly effective reactive group for ABPP probes. mdpi.com Its ability to react with a variety of nucleophilic residues allows it to target numerous enzyme classes. enamine.net For example, a sulfonyl fluoride-containing probe was developed to profile a broad spectrum of kinases in living cells, covalently modifying a lysine residue in the active site. mdpi.com In another application, an alkynyl-functionalized fatty acid sulfonyl fluoride probe was created to identify and profile fatty acid-associated proteins, covalently modifying essential serine or tyrosine residues. nih.gov

These probes typically include a reporter tag, such as an alkyne or azide, which is used for "click chemistry" after the probe has reacted with its protein targets. This allows for the subsequent attachment of a fluorophore for imaging or biotin (B1667282) for enrichment and mass spectrometry-based identification. mdpi.com This approach enables the global, proteome-wide analysis of enzyme activity and the identification of new drug targets. nih.gov

Exploration of Derivatives and their Chemical Space

The this compound scaffold serves as a starting point for the exploration of a vast chemical space of derivatives designed for enhanced potency, selectivity, and specific applications. rsc.org The standard approach in covalent inhibitor discovery has historically focused on targeting cysteine residues. rsc.org However, the use of sulfonyl fluorides and related S(VI)-F groups has significantly expanded the druggable proteome by enabling the targeting of other, more abundant amino acid residues. enamine.netrsc.org

The chemical space has been explored through several strategies:

Modification of the Core Scaffold: As seen with the B-RafV600E inhibitors, the amine at the 4-position of the pyridine ring can be acylated to create a wide range of N-(4-aminopyridin-2-yl)amide derivatives with tailored inhibitory profiles. nih.gov

Variation of the Electrophilic Warhead: Researchers have compared the reactivity and stability of aryl sulfonyl fluorides with related warheads like aryl-fluoro sulfates. sci-hub.senih.gov For example, aryl-fluoro sulfates have been identified as highly suitable electrophiles for forming covalent bonds with lysine, tyrosine, and histidine, offering a good balance of reactivity and stability in aqueous solutions and plasma. nih.gov This allows for the fine-tuning of a probe's or inhibitor's reactivity for a specific purpose. enamine.net

Alteration of the Linker: The linker connecting the recognition scaffold to the sulfonyl fluoride warhead can be modified to orient the warhead optimally for reaction with the target residue. nih.gov Studies have shown that a flexible linker can be critical for allowing the sulfonyl fluoride group to achieve the correct geometry for an efficient reaction with a target lysine. nih.gov

This exploration has led to the development of a diverse library of compounds, including over 700,000 virtual REAL (REadily AccessibLe) sulfonyl fluorides, that can be synthesized for screening campaigns, greatly accelerating the discovery of new covalent ligands for a wide range of protein targets. enamine.net

Structure-Activity Relationship Studies in Covalent Binding and Reactivity

The utility of this compound and its derivatives as covalent probes in chemical biology is fundamentally governed by the relationship between their chemical structure and their reactivity and binding characteristics. The sulfonyl fluoride (-SO₂F) moiety serves as a "warhead," an electrophilic group capable of forming a stable covalent bond with various nucleophilic amino acid residues within a protein's binding pocket. mdpi.comnih.gov Structure-activity relationship (SAR) studies are crucial for optimizing this interaction, balancing the intrinsic reactivity of the warhead with the specific binding affinity conferred by the molecular scaffold to achieve potent and selective target engagement.

The reactivity of the aryl sulfonyl fluoride group is highly dependent on the electronic properties of the aromatic ring to which it is attached. nih.gov For the this compound scaffold, the pyridine ring itself is electron-deficient compared to a benzene (B151609) ring, which inherently increases the electrophilicity of the sulfur atom in the sulfonyl fluoride group. The position and nature of substituents on the pyridine ring, such as the amino group at the 4-position, further modulate this reactivity. These electronic influences are critical, as the warhead must be reactive enough to form a bond with a target residue but stable enough to avoid rapid hydrolysis or indiscriminate reactions with off-target biomolecules. nih.govnih.gov

Systematic studies on substituted aryl sulfonyl fluorides have provided a framework for understanding how these modifications influence reactivity. Research has demonstrated that the aqueous stability and reactivity of the sulfonyl fluoride warhead can be predictably tuned. For instance, electron-withdrawing groups on the aromatic ring generally increase the reactivity of the sulfonyl fluoride towards nucleophiles but also decrease its hydrolytic stability. Conversely, electron-donating groups tend to decrease reactivity while increasing stability in aqueous environments. mdpi.comnih.gov

A study characterizing a library of substituted phenylsulfonyl fluorides highlighted these trends. The intrinsic reactivity, measured by the half-life (t½) in aqueous buffer, and the labeling efficiency against a model peptide containing both tyrosine (Tyr) and lysine (Lys) were assessed. The data reveal how the position and nature of substituents like carboxyl and amino groups affect the warhead's behavior.

| Compound | Substituent | Aqueous Half-life (t½) in hours | Peptide Conversion (%) | Primary Labeled Residue |

|---|---|---|---|---|

| 1 | 4-Aminophenylsulfonyl fluoride | 31.1 | 15 | Tyrosine |

| 2 | 3-Aminophenylsulfonyl fluoride | 12.8 | 54 | Tyrosine |

| 3 | 4-Carboxyphenylsulfonyl fluoride | 11.6 | 65 | Tyrosine |

| 4 | 3-Carboxyphenylsulfonyl fluoride | 4.8 | 85 | Tyrosine/Lysine |

The data indicate that moving a substituent from the para position (e.g., 4-amino or 4-carboxy) to the meta position (3-amino or 3-carboxy) generally increases reactivity, as shown by the shorter aqueous half-lives and higher peptide conversion rates. mdpi.com For example, 3-carboxyphenylsulfonyl fluoride (Compound 4 ) is significantly more reactive and less stable than its para-substituted counterpart (Compound 3 ). mdpi.com Furthermore, the most reactive compounds began to show labeling of both tyrosine and lysine, indicating that very high reactivity can lead to reduced selectivity for a single type of amino acid residue. mdpi.com These principles are directly applicable to the design of derivatives of this compound, where modifications to the pyridine ring can be used to fine-tune the reactivity profile for a specific biological target.

Research on a series of covalent inhibitors for the protein transthyretin (TTR) illustrates this point. In this study, an aryl sulfonyl fluoride warhead was appended to a scaffold known to bind TTR. The rate of covalent bond formation with a specific lysine residue (K15) was highly sensitive to the substitution pattern on the aryl ring attached to the sulfonyl fluoride.

| Compound | Aryl Sulfonyl Fluoride Moiety | kcovalent (s⁻¹) | Kd (nM) |

|---|---|---|---|

| 5 | 2-Fluoro-5-sulfonyl fluoride-phenyl | 0.024 | 400 |

| 6 | 2,3,5,6-Tetrafluoro-4-sulfonyl fluoride-phenyl | 0.003 | 1100 |

In this example, the addition of multiple fluorine atoms to the phenyl ring (Compound 6 ) dramatically decreased the rate of covalent modification (k_covalent) and weakened the initial non-covalent binding affinity (higher K_d) compared to the less substituted analog (Compound 5 ). nih.gov This highlights that structural modifications affect not only the electrophilicity of the warhead but also the steric and electronic complementarity of the entire molecule with its binding site. nih.gov For this compound derivatives, this implies that SAR studies must consider the entire molecular structure to optimize both the non-covalent binding affinity and the subsequent covalent reaction step. The ultimate goal is to create a molecule that binds selectively and then reacts efficiently, a concept often referred to as "covalent anchoring". nih.gov

Future Perspectives and Challenges in Research on Pyridyl Sulfonyl Fluorides

Development of Novel and More Efficient Synthetic Strategies

The synthesis of sulfonyl fluorides, including pyridyl derivatives, has traditionally faced challenges related to harsh reaction conditions and the use of hazardous reagents. eurekalert.orgresearchgate.net The classical approach often involves the conversion of sulfonyl chlorides to sulfonyl fluorides, but the instability of many sulfonyl chlorides, especially heteroaromatic ones, can be a significant hurdle. ccspublishing.org.cnnih.gov

Recent advancements have focused on developing milder and more efficient synthetic routes. nih.gov These include:

Deoxyfluorination of Sulfonic Acids: One promising strategy is the direct conversion of sulfonic acids and their salts into sulfonyl fluorides. nih.gov Methods using thionyl fluoride (B91410) or bench-stable solid reagents like Xtalfluor-E® have shown high yields for both aryl and alkyl sulfonic acids. nih.govrsc.org

Electrochemical Methods: An environmentally friendly approach involves the electrochemical oxidative coupling of thiols and potassium fluoride (KF). ccspublishing.org.cnacs.org This method avoids the need for stoichiometric oxidants and utilizes readily available and safe starting materials. acs.org

From Sulfonamides: A practical synthesis of sulfonyl fluorides from sulfonamides has been developed, capitalizing on the in situ formation of a sulfonyl chloride intermediate which is then converted to the sulfonyl fluoride. researchgate.net This method is noted for its mild conditions and high chemoselectivity. researchgate.net

Utilizing Novel Reagents: Researchers have developed new reagents to facilitate the synthesis. For instance, a method using SHC5® and potassium fluoride (KF) allows for the conversion of thiols and disulfides into sulfonyl fluorides in a green process with minimal environmental impact. eurekalert.orgosaka-u.ac.jp

These novel strategies are crucial for making pyridyl sulfonyl fluorides and other similar compounds more accessible for research and industrial applications. osaka-u.ac.jp The development of scalable, cost-effective, and safe production methods remains a key objective. eurekalert.orgosaka-u.ac.jp

Expanding the Scope of SuFEx Reactions and their Diverse Applications

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced as a next-generation click reaction, has become a powerful tool for molecular assembly. nih.govrsc.org Pyridyl sulfonyl fluorides are important players in this field due to the unique reactivity and stability of the S(VI)-F bond. nih.govsigmaaldrich.com

The applications of SuFEx are rapidly expanding and include:

Drug Discovery and Chemical Biology: Sulfonyl fluorides act as "warheads" that can form covalent bonds with specific amino acid residues in proteins, such as serine, threonine, lysine (B10760008), tyrosine, and histidine. researchgate.netrsc.orgnih.gov This property is invaluable for developing covalent inhibitors, chemical probes for target identification and validation, and for mapping enzyme binding sites. rsc.orgnih.govrsc.org The stability of sulfonyl fluorides under physiological conditions makes them particularly suitable for these biological applications. nih.govresearchgate.net

Materials Science: SuFEx chemistry is being used to construct polymers and other materials with diverse and well-defined structures. bohrium.com

Linker Technology: The ability to connect molecular fragments with high fidelity makes SuFEx ideal for creating linkers in various applications, including the development of PROTACs (Proteolysis Targeting Chimeras). researchgate.netnih.gov

A significant challenge in SuFEx chemistry is to fully understand the reaction mechanisms to better exploit its potential. bohrium.com Research is ongoing to expand the library of SuFEx connectors and to develop new catalytic systems to control the reactivity and selectivity of the reactions. nih.govthieme-connect.com The development of silicon-free SuFEx reactions represents a significant advancement, opening up new possibilities for enantioselective synthesis. nih.govresearchgate.net

Advanced Computational Modeling for Predicting Reactivity and Molecular Interactions

Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of pyridyl sulfonyl fluorides. These methods provide insights into:

Reactivity Prediction: Computational techniques can be used to understand and predict the reactivity of sulfonyl fluorides with different nucleophiles, including amino acid residues in proteins. nih.gov This is crucial for the rational design of covalent inhibitors and chemical probes. nih.gov

Molecular Interactions: Homology modeling and docking studies can predict how a molecule containing a sulfonyl fluoride warhead will bind to its target protein. nih.gov This allows for the strategic placement of the reactive group to ensure it is in close proximity to a targetable nucleophilic residue. nih.gov

Understanding Reaction Mechanisms: Theoretical methods are being used to elucidate the mechanisms of SuFEx reactions, which can aid in the development of more efficient and selective processes. nih.gov

The integration of computational modeling with experimental studies is expected to accelerate the discovery and optimization of new pyridyl sulfonyl fluoride-based molecules for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Aminopyridine-2-sulfonyl fluoride in a laboratory setting?

- Methodology : The synthesis typically involves sulfonylation of 4-aminopyridine derivatives using sulfonyl fluoride reagents under anhydrous conditions. Key steps include:

Reaction setup : Use a dry, inert atmosphere (e.g., nitrogen) and aprotic solvents like dichloromethane or tetrahydrofuran.

Reagent addition : Introduce sulfonyl fluoride precursors (e.g., sulfuryl chloride fluoride) dropwise to avoid exothermic side reactions.

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Quality Control : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (expected range: 155–158°C) .

Q. What safety precautions should be observed when handling this compound due to its toxicity profile?

- Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures to avoid inhalation (classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes) .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and avoid water jets to prevent dispersion. Decontaminate with 10% sodium bicarbonate solution .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Analytical Workflow :

| Technique | Key Features |

|---|---|

| ¹H/¹³C NMR | - Aromatic protons (δ 7.5–8.5 ppm, pyridine ring) - Sulfonyl fluoride group (¹⁹F NMR: δ 50–60 ppm) |

| IR Spectroscopy | - S-F stretching (1350–1200 cm⁻¹) - NH₂ bending (1650–1580 cm⁻¹) |

| Mass Spectrometry | - Molecular ion peak at m/z 189.2 (M+H⁺) - Fragmentation pattern: Loss of SO₂F (93 Da) |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across different safety data sheets?

- Contradiction Analysis :

Source Evaluation : Compare data from regulatory bodies (e.g., EU-GHS vs. OSHA classifications). For example, Key Organics SDS lists "acute toxicity, inhalation (Category 4)" , while Jubilant Ingrevia reports higher aquatic toxicity (WGK 3) .

Independent Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity, LD₅₀ in rodent models) to verify discrepancies.

Contextual Factors : Assess differences in purity, isomer composition, or residual solvents across batches .

Q. What experimental design considerations are critical when using this compound as a covalent probe in enzyme inhibition studies?

- Optimization Strategies :

- Kinetic Studies : Perform time-dependent inactivation assays to measure IC₅₀ values. Use stopped-flow techniques for rapid reaction monitoring .

- Selectivity Controls : Include competition experiments with non-fluorinated sulfonamides to confirm covalent binding specificity.

- Structural Validation : Co-crystallize the enzyme-inhibitor complex for X-ray diffraction analysis (resolution ≤2.0 Å) to map binding interactions .

Q. What strategies can optimize the reaction efficiency of this compound in multi-step synthetic pathways?

- Process Improvements :

Catalytic Systems : Screen palladium/copper catalysts for Suzuki-Miyaura couplings to minimize side reactions (e.g., desulfonation) .

Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates during nucleophilic substitutions .

Temperature Gradients : Use microwave-assisted synthesis (80–120°C, 30 min) to accelerate sluggish steps while maintaining yield (>75%) .

Data Contradiction Resolution Example

- Case Study : Conflicting aquatic toxicity data (WGK 3 vs. "no data available" ).

- Resolution Pathway :

Cross-reference OECD 301 biodegradability guidelines.

Perform algal growth inhibition tests (OECD 201) to generate empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.